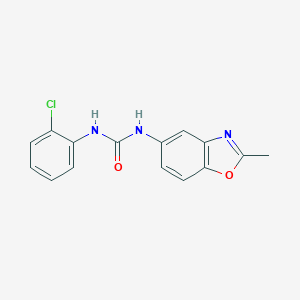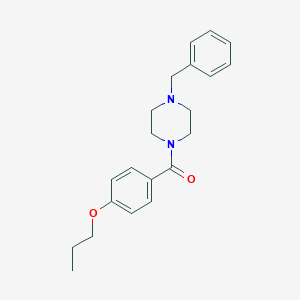
1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea, also known as CMU, is a synthetic compound that has been widely used in scientific research. CMU is a urea derivative that has been found to have a variety of biological effects, making it useful in a range of research applications.
作用機序
1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea acts as a competitive antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain modulation, reward, and addiction. By blocking the activation of this receptor, 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea has been found to reduce the effects of opioids, making it a useful tool in the study of opioid addiction and overdose.
Biochemical and Physiological Effects:
In addition to its effects on the mu-opioid receptor, 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea has also been found to have other biochemical and physiological effects. These include the inhibition of nitric oxide synthase, which is involved in the regulation of blood pressure and inflammation, and the inhibition of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
実験室実験の利点と制限
One of the main advantages of 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea for lab experiments is its selectivity for the mu-opioid receptor, which allows researchers to study the effects of this receptor in isolation. However, one limitation of 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
将来の方向性
There are several potential future directions for research involving 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea. One area of interest is the development of more potent and selective mu-opioid receptor antagonists, which could be useful in the treatment of opioid addiction and overdose. Another area of interest is the study of 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea's effects on other biological targets, such as the nitric oxide synthase and monoamine oxidase enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea, and to explore its potential applications in a variety of disease models.
合成法
The synthesis of 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea involves the reaction of 2-amino-5-chlorobenzophenone with 2-methylbenzoxazole-5-carboxylic acid, followed by the addition of urea. The resulting product is then purified through recrystallization.
科学的研究の応用
1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea has been used in a variety of scientific research applications, including studies of the central nervous system, cancer, and various other diseases. One of the most significant applications of 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea is in the study of opioid receptors, where it has been found to act as a selective antagonist of the mu-opioid receptor.
特性
製品名 |
1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea |
|---|---|
分子式 |
C15H12ClN3O2 |
分子量 |
301.73 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea |
InChI |
InChI=1S/C15H12ClN3O2/c1-9-17-13-8-10(6-7-14(13)21-9)18-15(20)19-12-5-3-2-4-11(12)16/h2-8H,1H3,(H2,18,19,20) |
InChIキー |
OAUVFSHBZNOBRI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=CC=C3Cl |
正規SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)
![1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B240781.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B240785.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B240792.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
